R,R-Calcimimetic B Hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
R,R-Calcimimetic B Hydrochloride: is a compound known for its role as a positive allosteric modulator of the calcium-sensing receptor (CaSR)Calcimimetics like this compound are particularly significant in the treatment of conditions such as hyperparathyroidism, where they help to lower parathyroid hormone (PTH) levels by increasing the sensitivity of CaSR to extracellular calcium .
Preparation Methods
Synthetic Routes and Reaction Conditions: : The synthesis of R,R-Calcimimetic B Hydrochloride typically involves the use of chiral chromatography or preparative liquid chromatography (PLC) to separate the desired enantiomer from the reaction mixture . The process may involve the use of reagents such as titanium isopropoxide and diisobutylaluminum hydride (DIBAL-H) or sodium cyanoborohydride for reductive amination .
Industrial Production Methods: : Industrial production of calcimimetics like this compound often requires optimization of reaction parameters such as mole ratio, reaction solvent, time, temperature, and agitation speed to ensure high yield and purity. The process development may involve pilot studies to scale up from laboratory to production scale .
Chemical Reactions Analysis
Types of Reactions: : R,R-Calcimimetic B Hydrochloride primarily undergoes allosteric modulation reactions, where it binds to the CaSR and enhances its sensitivity to extracellular calcium .
Common Reagents and Conditions: : The compound is known to interact with reagents that modulate calcium levels, such as extracellular calcium ions. The conditions for these reactions typically involve physiological pH and temperature to mimic the in vivo environment .
Major Products Formed: : The major product of the interaction between this compound and CaSR is the increased sensitivity of the receptor to calcium, leading to the suppression of PTH levels .
Scientific Research Applications
R,R-Calcimimetic B Hydrochloride has a wide range of applications in scientific research:
Mechanism of Action
R,R-Calcimimetic B Hydrochloride exerts its effects by binding to the CaSR and increasing its sensitivity to extracellular calcium. This allosteric modulation leads to the inhibition of PTH secretion, which in turn helps to regulate calcium levels in the body . The molecular targets involved include the CaSR and the downstream signaling pathways that mediate PTH suppression .
Comparison with Similar Compounds
Similar Compounds
Cinacalcet: Another calcimimetic that acts as a positive allosteric modulator of CaSR and is used to treat hyperparathyroidism.
Nor-calcimimetic B: An unbiased calcimimetic that does not promote trafficking of CaSR mutations.
Uniqueness: : this compound is unique in its ability to bias signaling towards the accumulation of inositol phosphate (IP1) and the phosphorylation of ERK1/2, which may explain its effectiveness in suppressing PTH levels without affecting serum calcitonin levels .
Properties
Molecular Formula |
C24H25ClF3NO |
---|---|
Molecular Weight |
435.9 g/mol |
IUPAC Name |
(1R)-N-[(1R)-1-[4-methoxy-3-[4-(trifluoromethyl)phenyl]phenyl]ethyl]-1-phenylethanamine;hydrochloride |
InChI |
InChI=1S/C24H24F3NO.ClH/c1-16(18-7-5-4-6-8-18)28-17(2)20-11-14-23(29-3)22(15-20)19-9-12-21(13-10-19)24(25,26)27;/h4-17,28H,1-3H3;1H/t16-,17-;/m1./s1 |
InChI Key |
NYUUCDAPVFVTGU-GBNZRNLASA-N |
Isomeric SMILES |
C[C@H](C1=CC=CC=C1)N[C@H](C)C2=CC(=C(C=C2)OC)C3=CC=C(C=C3)C(F)(F)F.Cl |
Canonical SMILES |
CC(C1=CC=CC=C1)NC(C)C2=CC(=C(C=C2)OC)C3=CC=C(C=C3)C(F)(F)F.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.